molecular formula C8H7ClN2 B1382300 2-(3-Amino-4-chlorophenyl)acetonitrile CAS No. 1261580-99-7

2-(3-Amino-4-chlorophenyl)acetonitrile

Cat. No. B1382300
CAS RN: 1261580-99-7
M. Wt: 166.61 g/mol
InChI Key: YISQCLKGVIADJI-UHFFFAOYSA-N
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Description

“2-(3-Amino-4-chlorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H7ClN2. It has a molecular weight of 166.61 . It is typically encountered in powder form .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, similar compounds are typically synthesized through reactions involving amines and nitriles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an acetonitrile group (CH2CN) attached to a chlorinated phenyl group (C6H4Cl) at the 3-position and an amino group (NH2) at the 4-position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound at room temperature . It has a boiling point of approximately 313.1°C .

Scientific Research Applications

Crystallography and Molecular Interactions

  • 2-(4-Chlorophenyl)-2-(N-acetylcarbamoylthio)ethanoic acid, a derivative of the chemical , forms a 1:1 adduct with acetonitrile, demonstrating interesting molecular interactions and crystal structures (Leban, Marechal, & Robert, 1997).

Photoluminescent Materials

  • The electrooxidation of 2-amino-3-cyano-4-phenylthiophene (a related compound) in acetonitrile results in a new class of photoluminescent materials, indicating potential applications in electronics and material science (Ekinci, Horasan, Altundas, & Demir, 2000).

Pharmaceutical Research

Antitumor Activity

  • Novel targets of 2-aminothiophene derivatives, based on the synthesis of related compounds, have been examined for their antitumor properties against human tumor cell lines (Khalifa & Algothami, 2020).

Electrochemical Studies

  • Electrochemical dimerization of 2-amino-3-cyano-4-phenylthiophene (ACPT), a related compound, has been studied in acetonitrile, leading to insights into the formation of oligomers and polymers, relevant in materials science (Ekinci, Tümer, & Demir, 2002).

Antimicrobial Research

  • Some derivatives have been evaluated for antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Okasha et al., 2022).

Synthesis and Characterization

  • The synthesis and characterization of various derivatives, including studies on their structural and thermal properties, have been conducted, contributing to the field of organic chemistry and material science (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed or inhaled, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-amino-4-chlorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISQCLKGVIADJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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